4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde
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Overview
Description
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety attached to a dichloropyrimidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde typically involves the reaction of 4,6-dichloropyrimidine with benzaldehyde under basic conditions. The reaction is usually carried out at room temperature or under mild heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The dichloropyrimidine ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Bases: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate these reactions.
Solvents: Solvents like dimethylformamide (DMF) or acetonitrile are commonly used to dissolve the reactants and provide a suitable medium for the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.
Condensation Products: The reaction with amines can yield imines or Schiff bases, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde involves its interaction with various molecular targets. The dichloropyrimidine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the function of enzymes or other proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile: This compound has a similar structure but with an amino group instead of an aldehyde group.
2-Amino-4,6-dichloropyrimidine: Another related compound with an amino group on the pyrimidine ring.
Uniqueness
4-(4,6-Dichloropyrimidin-2-yl)benzaldehyde is unique due to the presence of both an aldehyde group and a dichloropyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
83217-22-5 |
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Molecular Formula |
C11H6Cl2N2O |
Molecular Weight |
253.08 g/mol |
IUPAC Name |
4-(4,6-dichloropyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C11H6Cl2N2O/c12-9-5-10(13)15-11(14-9)8-3-1-7(6-16)2-4-8/h1-6H |
InChI Key |
BQWMDETVFDISGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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